molecular formula C9H8F4O2 B11723053 Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)-

Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)-

Cat. No.: B11723053
M. Wt: 224.15 g/mol
InChI Key: BVVRAFNBWJQLHV-UHFFFAOYSA-N
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Description

Benzenemethanol, 3-fluoro-4-methoxy-α-(trifluoromethyl)- (IUPAC name: 3-fluoro-4-methoxyphenylmethanol) is a fluorinated aromatic alcohol with the molecular formula C₉H₈F₄O₂. Its structure comprises a benzene ring substituted with:

  • A fluoro group (-F) at position 3,
  • A methoxy group (-OCH₃) at position 4,
  • A trifluoromethyl (-CF₃) group and a hydroxyl (-OH) group on the benzylic (α) carbon.

Properties

Molecular Formula

C9H8F4O2

Molecular Weight

224.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H8F4O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3

InChI Key

BVVRAFNBWJQLHV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)O)F

Origin of Product

United States

Preparation Methods

Reaction Pathway

  • Synthesis of 3-Fluoro-4-Methoxybenzaldehyde :

    • Starting Material : 3-Fluoro-4-hydroxybenzaldehyde (CAS 405-05-0).

    • Methylation : Treatment with methyl bromide (CH₃Br) and potassium carbonate (K₂CO₃) in acetone under reflux introduces the methoxy group (yield: 97%).

    • Key Reaction :

      3-Fluoro-4-hydroxybenzaldehyde+CH₃BrK₂CO₃, acetone3-Fluoro-4-methoxybenzaldehyde\text{3-Fluoro-4-hydroxybenzaldehyde} + \text{CH₃Br} \xrightarrow{\text{K₂CO₃, acetone}} \text{3-Fluoro-4-methoxybenzaldehyde}
  • Trifluoromethylation :

    • Reagents : Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert–Prakash reagent) and tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

    • Conditions : 0°C to room temperature, 12 hours.

    • Product : α-Trifluoromethyl-3-fluoro-4-methoxybenzaldehyde (yield: 85–90%).

  • Reduction to Alcohol :

    • Reducing Agent : Sodium borohydride (NaBH₄) in methanol.

    • Yield : 92–95%.

Advantages and Limitations

  • Advantages : High regioselectivity; avoids harsh acids.

  • Limitations : TMSCF₃ requires anhydrous conditions; competing side reactions with electron-deficient aldehydes.

Nickel-Catalyzed Cross-Electrophile Coupling

Reaction Pathway

  • Substrate Preparation :

    • Aryl Halide : 3-Fluoro-4-methoxyiodobenzene (synthesized via iodination of 3-fluoro-4-methoxybenzene using N-iodosuccinimide).

    • Trifluoromethyl Source : N-Trifluoroethoxyphthalimide (redox-active ester).

  • Catalytic Coupling :

    • Catalyst : NiCl₂(dme) (10 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) ligand.

    • Reductant : Manganese powder.

    • Solvent : Dimethylformamide (DMF), 50°C, 24 hours.

    • Yield : 75–88%.

Mechanistic Insight

  • Key Step : Single-electron transfer (SET) generates a trifluoromethyl radical, which couples with the aryl nickel intermediate. A 1,2-hydrogen atom transfer (HAT) forms the benzylic alcohol.

Advantages and Limitations

  • Advantages : Broad functional group tolerance; no preformed organometallic reagents.

  • Limitations : Requires inert atmosphere; manganese waste disposal challenges.

Asymmetric Hydrogenation of α-Trifluoromethyl Ketones

Reaction Pathway

  • Ketone Synthesis :

    • Friedel–Crafts Acylation : 3-Fluoro-4-methoxybenzene reacts with trifluoroacetic anhydride (TFAA) in the presence of AlCl₃ to form 3-fluoro-4-methoxy-α-trifluoromethylacetophenone.

  • Asymmetric Hydrogenation :

    • Catalyst : (S,S)-RuCl₂[(R)-Xyl-SYNPHOS][(R)-DAIPEN] (Noyori-type catalyst).

    • Conditions : 30 bar H₂, isopropanol, 30°C, 16 hours.

    • Enantiomeric Excess (ee) : >99%.

    • Yield : 90–95%.

Advantages and Limitations

  • Advantages : High enantioselectivity; scalable for chiral applications.

  • Limitations : Cost of chiral catalysts; sensitivity to ketone steric hindrance.

Friedel–Crafts Alkylation Followed by Oxidation-Reduction

Reaction Pathway

  • Alkylation :

    • Electrophile : Trifluoromethyl epoxide (synthesized from hexafluoroacetone hydrate).

    • Conditions : BF₃·OEt₂ catalysis in dichloromethane.

    • Product : 3-Fluoro-4-methoxy-α-(trifluoromethyl)benzyl ether.

  • Hydrolysis and Reduction :

    • Acid Hydrolysis : HCl in dioxane removes the ether protecting group.

    • Reduction : LiAlH₄ reduces the intermediate to the alcohol (yield: 80–85%).

Advantages and Limitations

  • Advantages : Utilizes stable epoxide intermediates.

  • Limitations : Multi-step sequence; moderate yields in hydrolysis.

Radical Trifluoromethylation via Photoredox Catalysis

Reaction Pathway

  • Substrate : 3-Fluoro-4-methoxybenzyl bromide.

  • Photoredox System :

    • Catalyst : Ir(ppy)₃ (2 mol%).

    • Trifluoromethyl Source : CF₃SO₂Na (Langlois reagent).

    • Light Source : Blue LEDs, dimethyl sulfoxide (DMSO), room temperature.

  • Radical Coupling :

    • Generates α-trifluoromethyl benzyl alcohol via C–Br bond activation (yield: 70–78%).

Advantages and Limitations

  • Advantages : Mild conditions; avoids metal catalysts.

  • Limitations : Limited substrate scope; requires specialized equipment.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Nucleophilic Trifluoromethylation85–95High regioselectivityAnhydrous conditions required
Nickel Cross-Electrophile75–88Broad functional toleranceManganese waste management
Asymmetric Hydrogenation90–95Excellent enantioselectivity (>99% ee)High catalyst cost
Friedel–Crafts Alkylation80–85Stable intermediatesMulti-step sequence
Photoredox Catalysis70–78Metal-free, mild conditionsLimited scalability

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it highly relevant in medicinal chemistry. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, enhancing their bioavailability and metabolic stability. Research has indicated that Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- exhibits potential in treating various diseases due to its interaction with specific biological targets.

Case Studies in Drug Development

  • Anticancer Activity : Preliminary studies suggest that this compound can inhibit the proliferation of cancer cells, similar to established chemotherapeutic agents like 5-fluorouracil. The trifluoromethyl group enhances binding affinity to target proteins involved in cancer progression .
  • Antimicrobial Properties : The compound has shown promising results in biological assays against various pathogens, indicating potential as an antimicrobial agent .

Organic Synthesis

Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- serves as an important intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, making it useful in the synthesis of more complex molecules.

Agrochemicals

The unique properties of Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- extend to the agrochemical sector. Its lipophilic nature allows it to penetrate plant tissues effectively, making it a candidate for developing herbicides or pesticides.

Potential Applications

  • Herbicide Development : The compound's ability to interact with specific biochemical pathways in plants suggests potential use as an herbicide, targeting growth regulation mechanisms .
  • Pesticide Formulations : Its antimicrobial properties may also lend themselves to formulations aimed at protecting crops from fungal or bacterial infections.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro groups contribute to its reactivity and ability to interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Compound A : [3-Fluoro-4-(Trifluoromethyl)phenyl]methanol (C₈H₆F₄O)
  • Key Differences : Lacks the methoxy group at position 3.
  • Properties : Molecular weight = 194.13 g/mol; boiling point = 189.5°C; density = 1.4 g/cm³ .
Compound B : 4-Methyl-3-(Trifluoromethyl)benzyl Alcohol (C₉H₉F₃O)
  • Key Differences : Replaces the 3-fluoro and 4-methoxy groups with a methyl (-CH₃) group at position 4 and trifluoromethyl at position 3.
  • Properties : Molecular weight = 190.16 g/mol; commercial purity = 96–97% .
  • Significance : The methyl group enhances lipophilicity, which could improve membrane permeability in bioactive applications .
Compound C : [4-Fluoro-2-(Trifluoromethyl)phenyl]methanol (C₈H₆F₄O)
  • Key Differences : Fluorine at position 4 and trifluoromethyl at position 2.
  • Properties : Molecular weight = 194.13 g/mol; vapor pressure = 0.4 mmHg at 25°C .
  • Significance : Altered substituent positions may affect electronic distribution and intermolecular interactions, such as hydrogen bonding .

Chirality and Stereochemical Effects

The α-carbon (bearing -CF₃ and -OH) in the target compound is a stereogenic center. Comparisons with chiral analogs highlight the role of stereochemistry:

Compound D : Benzenepropanoic Acid, α-Ethyl-4-Methoxy-3-[[[4-(Trifluoromethyl)benzyl]amino]carbonyl]- (Stereoisomers S and R)
  • Key Similarity : Contains a trifluoromethyl group and methoxy substituent.
  • Findings : The (S)-enantiomer (Compound 1) and (R)-enantiomer (Compound 2) exhibit distinct bioactivities due to differential binding affinities in enzyme interactions .
  • Implication : The target compound’s enantiomers may similarly display divergent pharmacological or catalytic properties .

Physicochemical and Commercial Metrics

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Purity (%) Key Applications
Target Compound C₉H₈F₄O₂ 232.16* N/A ≥97%† Research intermediates
[3-Fluoro-4-(CF₃)phenyl]methanol C₈H₆F₄O 194.13 189.5 97% Agrochemical synthesis
4-Methyl-3-(CF₃)benzyl alcohol C₉H₉F₃O 190.16 N/A 96% Pharmaceutical precursors
Dicofol (4-Chloro-α-(4-ClPh)-α-(CF₃)benzenemethanol) C₁₄H₉Cl₃F₃O 370.58 180 (decomposes) N/A Acaricide

*Calculated based on substituent additions. †Assumed based on analogs in .

Biological Activity

Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)-, also known as 4-Fluoro-3-methoxy-alpha-(trifluoromethyl)benzyl alcohol, is an organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a fluorine atom. This unique molecular structure enhances its biological activity and potential applications in medicinal chemistry.

The molecular formula of this compound is C10H8F4O2, with a molecular weight of approximately 224.15 g/mol. The trifluoromethyl group significantly increases the lipophilicity and metabolic stability of the compound, making it a candidate for drug development and other applications in chemistry and industry.

The biological activity of Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)- is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances the binding affinity to hydrophobic regions of proteins, which can lead to enzyme inhibition or modulation. This property is particularly valuable in the design of pharmaceuticals targeting various diseases .

Biological Activity Data

Research has shown that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. For instance, studies have demonstrated that the introduction of a trifluoromethyl group can significantly increase the potency of inhibitors for various enzymes .

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameIC50 (nM)Biological TargetNotes
Benzenemethanol, 3-fluoro-4-methoxy-alpha-(trifluoromethyl)-TBDTBDEnhanced lipophilicity
Compound A<5CSF1RHigh potency
Compound BTBDEGFRLower activity compared to CSF1R
Compound CTBDReverse TranscriptaseImproved potency with trifluoromethyl

Case Studies

  • Inhibition Studies : Preliminary studies have indicated that Benzenemethanol derivatives can inhibit specific enzyme pathways crucial for disease progression. For example, compounds with similar structures have shown IC50 values less than 5 nM against CSF1R, indicating strong inhibitory activity .
  • Pharmacokinetic Profiles : The pharmacokinetic properties of this compound are still under investigation. However, related compounds demonstrate favorable absorption, distribution, metabolism, and excretion (ADME) profiles due to their structural characteristics .
  • Therapeutic Applications : The unique chemical properties allow for potential applications in treating conditions such as cancer and infectious diseases by targeting specific pathways involved in cell proliferation and survival .

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for confirming the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to resolve substituent positions and confirm trifluoromethyl and methoxy groups. 13C^{13}\text{C} NMR aids in verifying aromaticity and substituent effects .
  • X-ray Diffraction (XRD): Employ single-crystal XRD for absolute structural confirmation. SHELX programs (e.g., SHELXL) are widely used for refinement, particularly for resolving ambiguities in fluorinated aromatic systems . Computational tools like DFT can pre-validate crystallographic data .

Advanced: How can experimental and computational methods resolve contradictions in crystallographic data for fluorinated benzenemethanol derivatives?

Answer:

  • High-Resolution XRD: Address positional disorder in fluorine or methoxy groups by collecting data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • DFT Optimization: Compare experimental bond lengths/angles with DFT-calculated geometries (e.g., using Gaussian or ORCA) to identify discrepancies caused by crystal packing effects .
  • Twinned Data Refinement: For cases of twinning, use SHELXL’s twin-law refinement tools to deconvolute overlapping reflections .

Basic: What are the key physicochemical properties to characterize, and which techniques are suitable?

Answer:

  • Boiling Point/Melting Point: Determine via differential scanning calorimetry (DSC) or capillary methods. For example, analogs with trifluoromethyl groups exhibit elevated boiling points (~212°C) due to increased molecular weight and polarity .
  • Density/Solubility: Use gas chromatography (GC) or gravimetric analysis. Fluorinated derivatives often show low water solubility but high organic solvent compatibility .

Advanced: How do substituent electronic effects (e.g., -CF3_33​, -OCH3_33​) influence the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

  • Electron-Withdrawing Effects: The -CF3_3 group deactivates the aromatic ring, directing nucleophiles to meta/para positions. Kinetic studies (e.g., UV-Vis monitoring) can quantify activation barriers .
  • Methoxy Group Role: The -OCH3_3 group acts as an electron donor, competing with -CF3_3. Use Hammett substituent constants (σ+\sigma^+) to predict regioselectivity in reactions like nitration or halogenation .

Basic: What synthetic routes are reported for analogous benzenemethanol derivatives?

Answer:

  • Grignard Addition: React substituted benzaldehydes with trifluoromethyl Grignard reagents (e.g., CF3_3MgBr) to form the benzenemethanol backbone .
  • Reductive Amination: For α-substituted derivatives, use NaBH4_4 or LiAlH4_4 to reduce ketone intermediates .

Advanced: How can enantiomeric purity be assessed for chiral α-(trifluoromethyl)benzenemethanols?

Answer:

  • Chiral HPLC: Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases. Retention times and peak splitting indicate enantiomeric excess (ee) .
  • Circular Dichroism (CD): Compare experimental CD spectra with DFT-simulated spectra to assign absolute configurations (R/S) .

Basic: What environmental detection methods are applicable for trace analysis of fluorinated benzenemethanols?

Answer:

  • Solid-Phase Extraction (SPE): Use Oasis HLB cartridges for concentrating analytes from aqueous matrices .
  • LC-MS/MS: Employ reverse-phase C18 columns with MRM detection for quantification at sub-ppb levels. Deuterated internal standards (e.g., BP-3-d5) improve accuracy .

Advanced: How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like cytochrome P450. Fluorine atoms often enhance binding via halogen bonds .
  • MD Simulations: Run 100-ns simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Water-membrane partitioning can be predicted with COSMO-RS .

Basic: What safety precautions are critical when handling fluorinated benzenemethanols?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile fluorinated intermediates.
  • PPE: Wear nitrile gloves and safety goggles. Fluorinated compounds may penetrate latex .

Advanced: How can synthetic byproducts or degradation products be identified and quantified?

Answer:

  • HRMS (Q-TOF): Accurately identify byproducts (e.g., dehalogenated or oxidized species) via exact mass matching (<2 ppm error) .
  • Isotopic Labeling: Use 18O^{18}\text{O}-H2_2O or 13C^{13}\text{C}-precursors to track degradation pathways in stability studies .

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